molecular formula C21H27NO4 B13446784 N-[(-)-Jasmonoyl]-(L)-phenlalanine

N-[(-)-Jasmonoyl]-(L)-phenlalanine

Cat. No.: B13446784
M. Wt: 357.4 g/mol
InChI Key: BYYWRCJZFSTRMQ-ONYWMEGZSA-N
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Description

N-[(-)-Jasmonoyl]-(L)-phenylalanine is a conjugate of jasmonic acid and the amino acid phenylalanine. This compound is a part of the jasmonate family, which are plant hormones involved in regulating various physiological processes, including growth, development, and stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(-)-Jasmonoyl]-(L)-phenylalanine typically involves the conjugation of jasmonic acid with L-phenylalanine. This can be achieved through a peptide bond formation reaction, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants.

Industrial Production Methods

Industrial production of N-[(-)-Jasmonoyl]-(L)-phenylalanine may involve biotechnological approaches, such as using genetically modified microorganisms to produce jasmonic acid and phenylalanine, followed by enzymatic or chemical conjugation. This method can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(-)-Jasmonoyl]-(L)-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the jasmonic acid moiety, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at the phenylalanine or jasmonic acid parts of the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced jasmonic acid conjugates.

Scientific Research Applications

N-[(-)-Jasmonoyl]-(L)-phenylalanine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide bond formation and the reactivity of jasmonates.

    Biology: The compound is studied for its role in plant physiology, particularly in stress responses and defense mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of plant growth regulators and agricultural chemicals to enhance crop resistance to pests and environmental stress.

Mechanism of Action

N-[(-)-Jasmonoyl]-(L)-phenylalanine exerts its effects by interacting with specific receptors and signaling pathways in plants. The compound binds to jasmonate receptors, triggering a cascade of molecular events that lead to the activation of defense genes and the production of secondary metabolites. These processes enhance the plant’s ability to withstand biotic and abiotic stresses.

Comparison with Similar Compounds

Similar Compounds

    Methyl jasmonate: Another jasmonate derivative with similar biological activities.

    Jasmonic acid: The parent compound of N-[(-)-Jasmonoyl]-(L)-phenylalanine.

    Salicylic acid: A plant hormone involved in defense responses, often compared with jasmonates.

Uniqueness

N-[(-)-Jasmonoyl]-(L)-phenylalanine is unique due to its specific conjugation of jasmonic acid and phenylalanine, which may confer distinct biological activities compared to other jasmonates. Its ability to modulate plant defense mechanisms and stress responses makes it a valuable compound for research and agricultural applications.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H27NO4/c1-2-3-5-10-17-16(11-12-19(17)23)14-20(24)22-18(21(25)26)13-15-8-6-4-7-9-15/h3-9,16-18H,2,10-14H2,1H3,(H,22,24)(H,25,26)/b5-3-/t16-,17-,18-/m0/s1

InChI Key

BYYWRCJZFSTRMQ-ONYWMEGZSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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